molecular formula C12H10N4 B14544342 5,6-Dimethylpyrazino[2,3-F]quinoxaline CAS No. 62088-22-6

5,6-Dimethylpyrazino[2,3-F]quinoxaline

Cat. No.: B14544342
CAS No.: 62088-22-6
M. Wt: 210.23 g/mol
InChI Key: GFASHBQFVSMLAE-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrazino[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrazine ring, with two methyl groups attached at the 5th and 6th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylpyrazino[2,3-F]quinoxaline typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 5,6-dimethyl-1,2-diaminobenzene with glyoxal under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the quinoxaline ring system .

Industrial Production Methods

Industrial production of quinoxalines, including this compound, often employs transition-metal-free catalysis to achieve high yields and selectivity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylpyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

5,6-Dimethylpyrazino[2,3-F]quinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethylpyrazino[2,3-F]quinoxaline is unique due to its specific substitution pattern, which can influence its electronic properties, reactivity, and biological activity. The presence of the methyl groups at the 5th and 6th positions can enhance its stability and modify its interaction with biological targets compared to other quinoxaline derivatives .

Properties

CAS No.

62088-22-6

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

5,6-dimethylpyrazino[2,3-f]quinoxaline

InChI

InChI=1S/C12H10N4/c1-7-8(2)10-12(16-6-4-14-10)11-9(7)13-3-5-15-11/h3-6H,1-2H3

InChI Key

GFASHBQFVSMLAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=CN=C2C3=NC=CN=C13)C

Origin of Product

United States

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